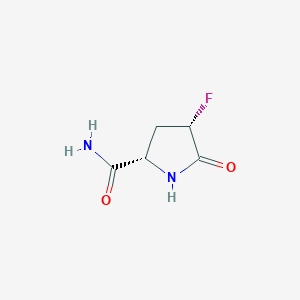
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carboxamide group at the 2-position. The presence of the fluorine atom imparts unique chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and fluorinating agents.
Cyclization: The cyclization of the intermediate to form the pyrrolidine ring is carried out using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxamide: A stereoisomer with different spatial arrangement of atoms.
(2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxamide: A hydroxyl derivative with similar structural features.
(2S,4S)-4-chloro-5-oxopyrrolidine-2-carboxamide: A chloro derivative with comparable properties.
Uniqueness
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C5H7FN2O2 |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H7FN2O2/c6-2-1-3(4(7)9)8-5(2)10/h2-3H,1H2,(H2,7,9)(H,8,10)/t2-,3-/m0/s1 |
InChI Key |
AEZKPYSICZGEPH-HRFVKAFMSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)N)F |
Canonical SMILES |
C1C(C(=O)NC1C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















